(S)-4,5-dihydroxypentane-2,3-dione is a chiral organic compound with the molecular formula CHO. This compound is also known by various names such as 4,5-dihydroxy-2,3-pentanedione and has significant implications in both chemical synthesis and biological systems. Its unique stereochemistry contributes to its distinct reactivity and biological activity, making it an important compound in various fields of research .
The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate generally yields carboxylic acids.
The synthesis of (S)-4,5-dihydroxypentane-2,3-dione can be achieved through several methods:
(S)-4,5-dihydroxypentane-2,3-dione has diverse applications:
Research indicates that (S)-4,5-dihydroxypentane-2,3-dione interacts with specific enzymes and molecular targets. It can act as a substrate for dehydrogenases and oxidases, leading to the formation of reactive intermediates that participate in various biochemical pathways. The compound's stereochemistry is vital for its binding affinity and specificity towards these enzymes .
Several compounds share structural similarities with (S)-4,5-dihydroxypentane-2,3-dione. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4,5-Dihydroxy-2-pentanone | CHO | Lacks one carbonyl group compared to (S)-DPD |
1-Deoxypentosone | CHO | Similar structure but different functional groups |
4-Hydroxy-6-pentylpyran-2-one | CHO | Contains additional ring structure |
Irritant